

ALK Signaling Pathway and Conteltinib Mechanism of Action

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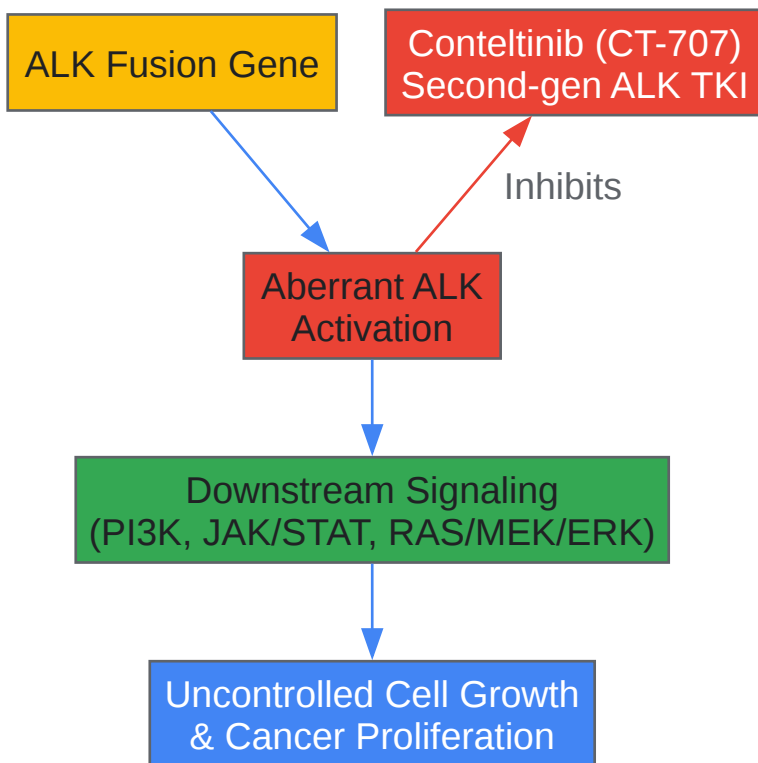
Compound Focus: Conteltinib

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The diagram below illustrates the aberrant ALK signaling pathway that **conteltinib** inhibits.



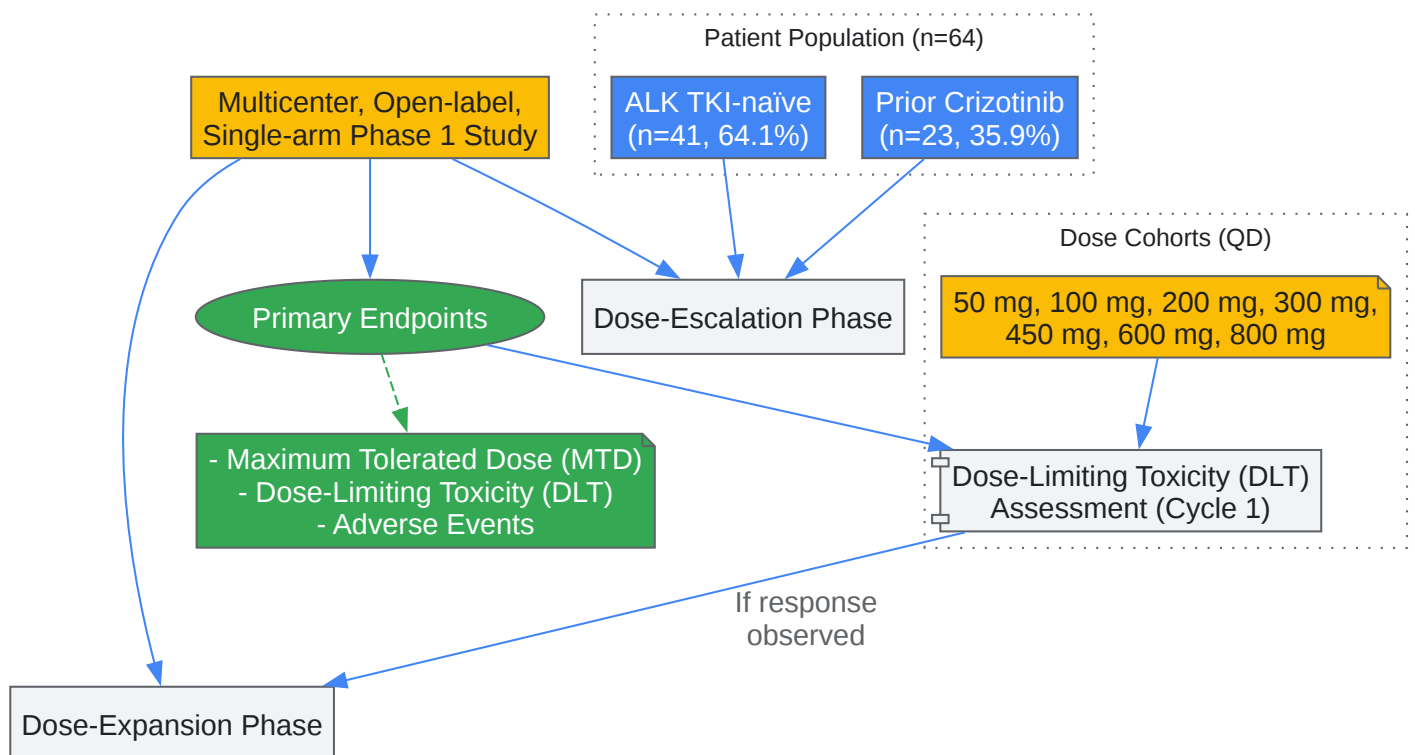
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Conteltinib inhibits aberrant ALK activation to block oncogenic signaling.

Conteltinib is an oral, highly potent, second-generation ALK tyrosine kinase inhibitor (TKI) [1]. It acts as an ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase. In preclinical enzymatic assays, **conteltinib** was about 10-fold more potent than crizotinib and demonstrated activity against various crizotinib-resistant ALK mutations (including **L1196M**, **G1202R**, **F1174L**, **G1269S**, and **R1275Q**), positioning it as a potential therapeutic option for patients who have developed resistance to first-line ALK TKIs [1].

Phase 1 Clinical Trial Design and Patient Demographics

The diagram below outlines the workflow of the phase 1 study.



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The phase 1 study used a 3+3 design for dose escalation followed by dose expansion.

This first-in-human study (NCT02695550) was conducted from April 2016 to February 2020 [1]. It employed a 3 + 3 dose-escalation scheme based on the modified Fibonacci method. The dose-escalation phase included seven cohorts receiving **conteltinib** orally at doses of **50, 100, 200, 300, 450, 600, and 800 mg once daily (QD)**. A dose-expansion phase was initiated for cohorts where a response was observed [1].

Patient Demographics and Baseline Characteristics

Characteristic	Patient Number (n=64)	Percentage
Total Enrolled	64	100%
ALK TKI-naïve	41	64.1%
Previously received Crizotinib	23	35.9%
ECOG Performance Status ≤ 2	64	100%
With at least one measurable lesion	64	100%

Key Efficacy and Safety Results

The study's primary efficacy results, stratified by prior ALK TKI treatment, are summarized below.

Efficacy Outcomes in ALK TKI-naïve and Crizotinib-pretreated Patients

Efficacy Endpoint	ALK TKI-naïve Patients (n=39)	Patients with Prior Crizotinib (n=21)
Overall Response Rate (ORR)	64.1% (25 of 39)	33.3% (7 of 21)
95% Confidence Interval (CI)	47.2% - 78.8%	14.6% - 57.0%

Efficacy Endpoint	ALK TKI-naïve Patients (n=39)	Patients with Prior Crizotinib (n=21)
Median Progression-Free Survival (PFS)	15.9 months	6.73 months
95% CI for PFS	9.26 - 23.3 months	4.73 - 8.54 months
Median Duration of Response (DoR)	15.0 months	6.60 months
95% CI for DoR	9.06 - 25.8 months	3.77 - 13.3 months

Safety Profile and Common Treatment-Related Adverse Events (TRAEs)

Adverse Event	All Patients (n=64)	Percentage
Any TRAE	58	90.6%
Grade \geq 3 TRAE	9	14.1%
Diarrhea	46	71.9%
Elevated Serum Creatinine	29	45.3%
Elevated Aspartate Aminotransferase (AST)	25	39.1%
Nausea	24	37.5%

Only one DLT event was reported at the 600 mg QD dose, and the **maximum tolerated dose (MTD)** was **not reached** [1]. Based on the overall data, the **recommended Phase 2 dose (RP2D)** was established as **600 mg QD for ALK TKI-naïve patients** and **300 mg twice daily (BID) for patients previously treated with crizotinib** [1].

Discussion and Clinical Implications

This phase 1 study demonstrated that **conteltinib** has a manageable safety profile and promising anti-tumor efficacy in advanced ALK-positive NSCLC [1]. The efficacy appears particularly notable in ALK TKI-naïve patients, with an ORR of 64.1% and a median PFS of 15.9 months [1]. The activity in crizotinib-pretreated patients (ORR 33.3%) confirms its potential to overcome resistance to first-generation ALK inhibitors, likely due to its potency against a range of resistance mutations identified in preclinical studies [1].

The trial successfully defined the RP2D for two distinct patient populations, paving the way for further clinical development. Future research should involve larger, randomized phase 2 and 3 trials to directly compare **conteltinib** with other second-generation ALK TKIs and to further explore its efficacy against central nervous system metastases.

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References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]

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